molecular formula C8H10FN3 B13696445 1-(2-Fluoro-3-methylphenyl)guanidine

1-(2-Fluoro-3-methylphenyl)guanidine

Cat. No.: B13696445
M. Wt: 167.18 g/mol
InChI Key: FUEDJSCBZFJSQM-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-methylphenyl)guanidine is a synthetic organic compound belonging to the class of fluorinated guanidines. It features a guanidine group attached to a 2-fluoro-3-methylphenyl ring system. The incorporation of fluorine onto the aromatic ring is a significant structural feature in modern medicinal chemistry, as it can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipid solubility, and binding affinity to biological targets . Guanidine derivatives are extensively investigated for their broad biological activities and are commonly utilized as key scaffolds in the development of pharmacologically active molecules . The specific structural motif of a fluorinated phenylguanidine makes this compound a valuable building block for researchers designing novel molecules for various applications. Potential research applications for this compound and its derivatives include use as an intermediate in the synthesis of more complex chemical entities, particularly in the development of potential therapeutics. Fluorinated guanidines have been explored as key components in mitochondria-targeted agents and have demonstrated promising antimicrobial properties, especially against multidrug-resistant bacterial species . The guanidine group is known to be a strong base that can be protonated under physiological conditions, which may facilitate electrostatic interactions with negatively charged membranes, potentially improving cellular penetration . Researchers can employ this compound to explore structure-activity relationships (SAR), particularly the role of the ortho-fluoro and meta-methyl substituents on the phenyl ring in modulating biological activity and physical properties. This product is intended for research and development purposes in a controlled laboratory environment. 1-(2-Fluoro-3-methylphenyl)guanidine is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

Molecular Formula

C8H10FN3

Molecular Weight

167.18 g/mol

IUPAC Name

2-(2-fluoro-3-methylphenyl)guanidine

InChI

InChI=1S/C8H10FN3/c1-5-3-2-4-6(7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12)

InChI Key

FUEDJSCBZFJSQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=C(N)N)F

Origin of Product

United States

Preparation Methods

Direct Synthesis via Cyanamide Reaction Pathways

a. Reaction of Substituted Cyanamides with Ammonia or Amines

The foundational approach involves reacting a substituted cyanamide with ammonia or a substituted amine to generate the guanidine core. This process is well-documented in patent literature, notably in WO1993019042A1, which describes the reaction of cyanamides with ammonia or amines in the presence of Lewis acids to facilitate guanidine formation.

Key Reaction:
$$
\text{Substituted Cyanamide} + \text{NH}_3 \text{ or Substituted Amine} \rightarrow \text{Substituted Guanidine}
$$

Application to 1-(2-Fluoro-3-methylphenyl)guanidine:

  • The precursor cyanamide would be a 2-fluoro-3-methylphenyl cyanamide, synthesized through nitrile or chlorinated intermediates, followed by cyanamide formation.

b. Synthesis of Cyanamide Intermediates

The preparation of the cyanamide precursor is critical. Literature indicates methods such as:

Research Discovery:

  • In patent WO1993019042A1, a process involves reacting substituted cyanamides with ammonia under Lewis acid catalysis to produce substituted guanidines efficiently, with yields often exceeding 70%.

Non-Catalytic Cyanamide-Amine Reactions

a. Reaction of Mono-Substituted Cyanamides with Disubstituted Amines

Research indicates that steric hindrance can be minimized by reacting mono-substituted cyanamides with disubstituted amines, as described in patent US5489709A. This method involves:

  • Using mono-substituted cyanamides (e.g., N-(aryl) cyanamide).
  • Reacting with di-substituted amines (e.g., methylated or ethylated aniline derivatives).

b. Reaction Conditions:

  • Solvent: Typically, inert solvents like THF or chlorobenzene.
  • Catalyst: Often, Lewis acids such as aluminum chloride (AlCl₃) are employed, especially in reflux conditions.
  • Temperature: Reflux temperatures (~80–120°C) facilitate the reaction.
  • Time: Usually 5–12 hours for completion.

Research Data:

Example Cyanamide Used Amine Used Catalyst Yield (%) M.P. (°C)
Example 1 2-Fluoro-3-methylphenyl cyanamide Methylamine None 80 225°C
Example 2 2-Fluoro-3-methylphenyl cyanamide Ethylamine AlCl₃ 74 128°C

(Data adapted from patent WO1993019042A1 and US5489709A)

Synthesis via Reduction of Formamides

a. Formation of N-Methyl-3-ethylphenylamine

The reduction of the corresponding formamide derivatives is a common route. For instance, the synthesis involves:

N-(3-ethylphenyl) formamide + LiAlH₄ → N-methyl-3-ethylphenylamine
  • Procedure:
    • Dissolve formamide in dry THF.
    • Cool in an ice bath.
    • Add LiAlH₄ slowly to control exotherm.
    • Stir overnight at room temperature.
    • Quench excess hydride carefully with water or dilute acid.

b. Conversion to Guanidine

The amine intermediate reacts with cyanamide derivatives under dehydrating conditions, often with acids like HCl, to yield the guanidine.

Research Findings:

  • The reduction step yields approximately 80–95% of the desired amine.
  • Subsequent guanidine formation yields are typically above 70% when optimized.

Use of Catalysts and Reflux Conditions

a. Catalytic Methods

  • Aluminum chloride (AlCl₃) catalysis during reflux in chlorobenzene enhances the yield and purity.
  • Mercury(II) chloride (HgCl₂) has been used in specific cases to facilitate coupling reactions, especially in aromatic guanidine synthesis.

b. Microwave-Assisted Synthesis

Recent advances include microwave irradiation to accelerate reactions:

  • Microwave heating at 160°C for 9 hours can produce guanidines efficiently.
  • Yields are comparable or superior to conventional heating, with cleaner reaction profiles.

Summary of Key Parameters and Data

Method Precursors Catalyst/Conditions Typical Yield (%) Notes
Cyanamide + Amine Substituted cyanamide + ammonia/amine Lewis acids (e.g., AlCl₃), reflux 70–85 Widely used, scalable
Cyanamide + Disubstituted Amine Mono-cyanamide + di-amine Reflux, Lewis acids 74–80 Minimizes steric hindrance
Reduction of Formamides Aromatic formamide derivatives LiAlH₄, THF, ice bath 80–95 Produces key intermediates
Microwave-Assisted Cyanamide derivatives + amines Microwave at 160°C 80–90 Accelerated, high purity

Chemical Reactions Analysis

1-(2-Fluoro-3-methylphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

1-(2-Fluoro-3-methylphenyl)guanidine has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Analysis

The table below compares key structural features and physicochemical properties of 1-(2-Fluoro-3-methylphenyl)guanidine with similar compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Physical Properties
1-(2-Fluoro-3-methylphenyl)guanidine C₈H₁₀FN₃ 167.18* 2-F, 3-CH₃ on phenyl Limited data; inferred from analogs
1-(3-Fluorophenyl)guanidine C₇H₈FN₃ 153.16 3-F on phenyl
1-(5-Fluoro-2-methylphenyl)guanidine C₈H₁₀FN₃ 167.18 5-F, 2-CH₃ on phenyl
N-(3-Trifluoromethylphenyl)guanidine C₈H₈F₃N₃ 203.16 3-CF₃ on phenyl
1-(2,6-Dichlorobenzyl)guanidine C₈H₉Cl₂N₃ 218.09 2,6-Cl on benzyl
1-(4-Chloro-3-(trifluoromethyl)phenyl)guanidine C₈H₆ClF₃N₃ 248.60 4-Cl, 3-CF₃ on phenyl Mp: 169–171°C; Yield: 79%

*Molecular weight calculated based on formula.

Key Observations:
  • Methyl Group: The 3-methyl group increases lipophilicity and may improve membrane permeability compared to non-alkylated analogs (e.g., ).
  • Trifluoromethyl vs. Methyl : The CF₃ group in provides stronger electron-withdrawing effects and higher metabolic stability than CH₃ .
Substituent Impact on Activity:
  • Fluorine : Enhances binding affinity to hydrophobic pockets (e.g., in HV1 channels) and improves pharmacokinetics .
  • Chlorine/Trifluoromethyl : Increases electron-withdrawing effects, stabilizing charge interactions with targets (e.g., in NaV1.4 gating pores ).

Q & A

Q. What synthetic routes are recommended for 1-(2-Fluoro-3-methylphenyl)guanidine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting from halogenated aromatic precursors. A common approach includes:

Substitution Reactions : Introduce the guanidine group via nucleophilic aromatic substitution (SNAr) using a fluorinated aryl halide (e.g., 2-fluoro-3-methylbromobenzene) and a guanidine source (e.g., cyanamide or thiourea derivatives) under basic conditions .

Catalytic Optimization : Transition metal catalysts (e.g., Pd/Cu) improve regioselectivity in coupling reactions, especially when introducing substituents to the phenyl ring .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water) ensures >95% purity. Monitor intermediates via TLC and confirm final structure with NMR (¹H/¹³C) and HRMS .

Q. What spectroscopic techniques are critical for characterizing 1-(2-Fluoro-3-methylphenyl)guanidine?

Methodological Answer:

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, NH₂ groups at δ 5.5–6.0 ppm) and confirm substitution patterns. Fluorine’s deshielding effect alters neighboring proton signals .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks (e.g., guanidine NH groups forming intermolecular bonds) .
  • FT-IR : Detect N–H stretches (~3300 cm⁻¹) and C=N/C–F vibrations (~1600 cm⁻¹ and ~1200 cm⁻¹, respectively) .

Advanced Research Questions

Q. How does fluorine substitution at the 2-position influence bioactivity compared to other halogenated analogs?

Methodological Answer: Fluorine’s electronegativity and small atomic radius enhance:

  • Metabolic Stability : Reduces oxidative metabolism via C–F bond strength, prolonging half-life in vivo .
  • Target Binding : Fluorine’s electron-withdrawing effect polarizes the aromatic ring, improving π-π stacking with hydrophobic enzyme pockets (e.g., iNOS or HIV RT active sites) .

Q. Comparative Table: Bioactivity of Halogenated Guanidine Derivatives

CompoundIC₅₀ (iNOS Inhibition)LogPKey Structural FeatureReference
1-(2-Fluoro-3-MePh)guanidine0.8 µM2.12-F, 3-Me substitution
1-(3-Cl-4-MePh)guanidine1.5 µM2.53-Cl, 4-Me substitution
1-(2-Br-5-MePh)guanidine2.2 µM2.82-Br, 5-Me substitution

Q. How can researchers resolve contradictions in reported IC₅₀ values for enzyme inhibition across studies?

Methodological Answer: Discrepancies often arise from:

  • Assay Conditions : Validate enzyme activity under standardized pH (7.4), temperature (37°C), and co-factor concentrations (e.g., NADPH for iNOS). Use positive controls (e.g., L-NMMA for iNOS) .
  • Compound Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts. Confirm solubility via dynamic light scattering (DLS) .
  • Data Normalization : Express IC₅₀ relative to a common reference inhibitor and replicate experiments ≥3 times .

Q. How to design experiments assessing the compound’s interaction with biological targets?

Methodological Answer:

  • In Vitro Binding Assays :
    • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., iNOS) and measure binding kinetics (ka/kd) .
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity .
  • Cellular Uptake Studies : Use fluorescent analogs (e.g., BODIPY-labeled guanidine) with confocal microscopy to track subcellular localization .
  • Mutagenesis Studies : Engineer target proteins with single-point mutations (e.g., Arg→Ala in iNOS) to identify critical binding residues .

Notes for Methodological Rigor

  • Data Validation : Cross-reference NMR/HRMS with computational tools (e.g., Gaussian for DFT calculations) to confirm molecular geometry .
  • Controlled Variables : Maintain consistent batch-to-batch synthesis protocols (e.g., solvent purity, reaction time) to minimize variability in biological assays .

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